molecular formula C24H34O6 B192089 Phyllanthin CAS No. 10351-88-9

Phyllanthin

Cat. No.: B192089
CAS No.: 10351-88-9
M. Wt: 418.5 g/mol
InChI Key: KFLQGJQSLUYUBF-WOJBJXKFSA-N
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Mechanism of Action

Target of Action

Phyllanthin, a major lignan present in various Phyllanthus species, has been found to interact with several targets. It exhibits potent inhibitory action on both phagocytic and CD18 expression of phagocytes . It also inhibits the HCV NS3/4A protease, which plays an important role in viral RNA replication . Furthermore, it has been suggested that this compound might have potential as an antihistamine drug .

Mode of Action

This compound interacts with its targets leading to a variety of changes. For instance, it inhibits the chemotaxis, phagocytosis, and reactive oxygen species (ROS) production of human phagocytes in a dose-dependent manner . In the case of HCV NS3/4A protease, this compound inhibits its activity and replication .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to modulate both innate and adaptive immune systems through various mechanisms . It also counteracts coexisting low-grade inflammation and oxidative stress in adipose tissue and liver . Moreover, it has been shown to inhibit the activity of cyclooxygenase-2 (COX2), interleukin-1 beta (IL1β), tumor necrosis factor alpha (TNF-α), and prostaglandin E2 (PGE2) .

Pharmacokinetics

It has been suggested that additional animal studies utilizing different animal models are necessary to analyze its bioavailability, pharmacokinetics, and pharmacodynamic properties, as well as its toxicity, to determine its efficacy and safety .

Result of Action

This compound has a variety of molecular and cellular effects. It has potent immunomodulating properties as well as a variety of other pharmacological properties, including anti-inflammatory, hepatoprotective, anti-tumor, anti-allergic, anti-hypertensive, and phytoestrogenic properties . It also protects against high-fat diet-induced weight gain and adiposity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the metabolite profiles of Phyllanthus species, which include this compound, change with geographical distribution due to changes in soil composition, difference in genetic variation of the plant population growing at altered heights, and other environmental factors . Therefore, the action, efficacy, and stability of this compound can vary depending on the environmental conditions where the Phyllanthus species are grown.

Biochemical Analysis

Biochemical Properties

Phyllanthin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. This inhibition can lead to altered drug metabolism and potential drug interactions. Additionally, this compound interacts with antioxidant enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to its antioxidant properties .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant and detoxification genes. This activation helps protect cells from oxidative stress and damage. Furthermore, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune responses. By inhibiting NF-κB, this compound reduces the expression of pro-inflammatory cytokines and other inflammatory mediators. Additionally, this compound can modulate the expression of genes involved in apoptosis, cell cycle regulation, and oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects over extended periods, providing sustained protection against oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as hepatoprotection, antioxidant activity, and anti-inflammatory properties. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted from the body. This compound also affects metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, this compound can inhibit the activity of glucose-6-phosphatase, an enzyme involved in glucose metabolism, leading to altered glucose homeostasis .

Preparation Methods

Phyllanthin can be extracted from the aerial parts of Phyllanthus species using various methods. Some of the common extraction techniques include:

Chemical Reactions Analysis

Phyllanthin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Phyllanthin is often compared with other lignans such as hypothis compound, nirtetralin, and niranthin. These compounds share similar pharmacological properties but differ in their chemical structures and specific activities . For example:

This compound’s uniqueness lies in its broad spectrum of pharmacological activities and its potential for use in various therapeutic applications.

Properties

IUPAC Name

4-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6/c1-25-15-19(11-17-7-9-21(27-3)23(13-17)29-5)20(16-26-2)12-18-8-10-22(28-4)24(14-18)30-6/h7-10,13-14,19-20H,11-12,15-16H2,1-6H3/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLQGJQSLUYUBF-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C=C2)OC)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC(=C(C=C2)OC)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319088
Record name Phyllanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10351-88-9
Record name Phyllanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10351-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phyllanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phyllanthin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=619043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phyllanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHYLLANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75O1TFF47Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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